Cas no 2757872-05-0 (4-Amino-3,3-dimethylcyclohexan-1-one)

4-Amino-3,3-dimethylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-28312268
- 2757872-05-0
- 4-amino-3,3-dimethylcyclohexan-1-one
- 4-Amino-3,3-dimethylcyclohexan-1-one
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- Inchi: 1S/C8H15NO/c1-8(2)5-6(10)3-4-7(8)9/h7H,3-5,9H2,1-2H3
- InChI Key: QWESHXPDUOWODQ-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C)(C)C1)N
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
- XLogP3: 0.4
4-Amino-3,3-dimethylcyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28312268-2.5g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
Enamine | EN300-28312268-0.5g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
Enamine | EN300-28312268-0.25g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
Enamine | EN300-28312268-1.0g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-28312268-10.0g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
Enamine | EN300-28312268-0.05g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 0.05g |
$996.0 | 2025-03-19 | |
Enamine | EN300-28312268-0.1g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28312268-10g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 10g |
$5099.0 | 2023-09-07 | ||
Enamine | EN300-28312268-1g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 1g |
$1185.0 | 2023-09-07 | ||
Enamine | EN300-28312268-5g |
4-amino-3,3-dimethylcyclohexan-1-one |
2757872-05-0 | 5g |
$3438.0 | 2023-09-07 |
4-Amino-3,3-dimethylcyclohexan-1-one Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 4-Amino-3,3-dimethylcyclohexan-1-one
Introduction to 4-Amino-3,3-dimethylcyclohexan-1-one (CAS No. 2757872-05-0)
4-Amino-3,3-dimethylcyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2757872-05-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic ketone with an amino substituent exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 4-Amino-3,3-dimethylcyclohexan-1-one consists of a cyclohexane ring substituted with two methyl groups at the 3-position and an amino group at the 1-position. This configuration imparts a high degree of steric hindrance, which can influence its reactivity and interactions with biological targets. The compound’s stability under various conditions and its ability to undergo selective modifications make it an attractive scaffold for drug discovery and material science applications.
In recent years, 4-Amino-3,3-dimethylcyclohexan-1-one has garnered attention in the pharmaceutical industry due to its potential role as a precursor in the synthesis of more complex molecules. Researchers have been exploring its utility in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The compound’s ability to serve as a building block for peptidomimetics and other bioactive molecules has opened new avenues in medicinal chemistry.
One of the most compelling aspects of 4-Amino-3,3-dimethylcyclohexan-1-one is its versatility in synthetic transformations. The presence of both an amino group and a ketone group allows for diverse chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction processes. These reactions can be tailored to produce derivatives with specific biological activities, making the compound a versatile tool for synthetic chemists.
Recent studies have highlighted the compound’s significance in the development of enzyme inhibitors. The steric environment around the amino group and the methyl-substituted cyclohexane ring can be exploited to design molecules that interact selectively with target enzymes. This has led to promising results in the discovery of inhibitors for enzymes involved in metabolic pathways and signal transduction processes.
The pharmaceutical industry has also been investigating 4-Amino-3,3-dimethylcyclohexan-1-one as a potential intermediate in the synthesis of non-peptide analogs. These analogs are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties such as enhanced solubility and stability. The compound’s structural features make it an ideal candidate for generating libraries of compounds for high-throughput screening.
In addition to its pharmaceutical applications, 4-Amino-3,3-dimethylcyclohexan-1-one has shown promise in materials science. Its rigid cyclic structure and functional groups contribute to its potential use in polymer chemistry and as a chiral auxiliary in asymmetric synthesis. Researchers are exploring its role in creating novel materials with tailored properties, such as liquid crystals or biodegradable polymers.
The synthesis of 4-Amino-3,3-dimethylcyclohexan-1-one typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, including catalytic processes and enantioselective transformations, have been employed to achieve high yields and purity. These synthetic strategies are crucial for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Quality control and analytical techniques play a vital role in characterizing 4-Amino-3,3-dimethylcyclohexan-1-one. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to confirm the identity and purity of the compound. These analytical methods provide essential data for researchers to validate their synthetic routes and ensure consistency across different batches.
The future prospects of 4-Amino-3,3-dimethylcyclohexan-1-one are promising, with ongoing research aimed at expanding its utility in drug discovery and material science. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As new synthetic methodologies emerge, the accessibility and scalability of producing this compound will continue to improve.
In conclusion,4-Amino-3,3-dimethylcyclohexan-1-one (CAS No. 2757872-05-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it a valuable asset for researchers working on drug development, material science, and synthetic chemistry. As scientific understanding advances,the applications of this compound are expected to grow,further solidifying its importance in modern chemical research.
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